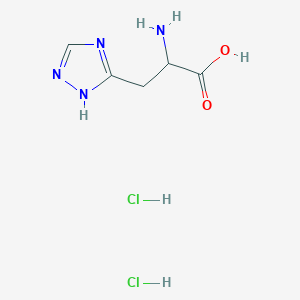

2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring structure . These compounds are often used in pharmaceuticals and have been studied for their potential anticancer properties .

Synthesis Analysis

Synthesis of similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been achieved using starting materials like succinic anhydride and aminoguanidine hydrochloride . The specific synthesis pathway can depend on the nucleophilicity of the amines used .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate good thermal stability and reasonable impact sensitivities .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Rearrangement Synthesis : A study by Chernyshev et al. (2010) discusses the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid through a reaction involving aminoguanidine and succinic acid. This process includes a rearrangement in the 2,5-dioxopyrrolidine series and reveals the compound's existence in unionized and zwitterionic forms.

Medicinal Chemistry and Antiproliferative Activity

- Pt(II)-Complexes with Antiproliferative Activity : Research by Riccardi et al. (2019) on the synthesis of novel Pt(II)-complexes with an L-alanyl-based ligand, which includes a substituted triazolyl-thione group. These complexes show moderate cytotoxic activity against cancer cells and a marked ability to bind DNA.

Anticancer Activity

- S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives : A study by Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one. These compounds showed significant in vitro anticancer activities against various cancer cell lines.

Diagnostic Imaging

- Positron Emission Tomography (PET) Imaging : McConathy et al. (2010) developed radiolabeled enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging in PET. The study showed that one enantiomer provided higher tumor uptake and tumor to brain ratios, indicating promising PET properties for brain tumor diagnostics.

Antimicrobial Activities

- 1,2,4-Triazole Derivatives as Antimicrobial Agents : Bektaş et al. (2007) conducted a study on synthesizing novel 1,2,4-triazole derivatives with potential antimicrobial activities. These derivatives were found to possess good or moderate activities against various microorganisms.

Synthesis and Structural Characterization

- Esterification Reaction and Structural Analysis : Yan Shuang-hu (2014) reported the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid, confirming its structure through various diffraction and spectroscopic methods.

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.2ClH/c6-3(5(10)11)1-4-7-2-8-9-4;;/h2-3H,1,6H2,(H,10,11)(H,7,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEQZKDSNCSPPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2638798.png)

![2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide](/img/structure/B2638801.png)

![1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2638804.png)

![2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2638806.png)

![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2638807.png)

![(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione](/img/structure/B2638810.png)

![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride](/img/structure/B2638814.png)

![11-Sulfanylphenanthro[9,10-g]pteridin-13-ol](/img/structure/B2638815.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2638816.png)